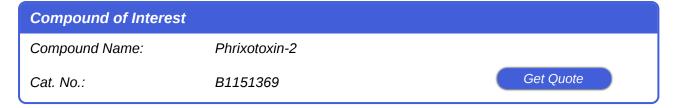


Phrixotoxin-2: Application Notes and Protocols for Preparation and Storage

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For Researchers, Scientists, and Drug Development Professionals

Application Notes Introduction

Phrixotoxin-2 (PaTx2) is a peptide toxin originally isolated from the venom of the Chilean fire tarantula, Phrixotrichus auratus.[1][2] It is a 31-amino acid peptide containing three disulfide bridges, which contribute to its stable structure.[1][3] Synthetically produced **Phrixotoxin-2** is also commercially available.[1][2] This toxin is a potent and selective blocker of specific voltage-gated potassium channels, making it a valuable tool in neuroscience and cardiology research for studying ion channel function and its role in cellular excitability.[4]

Mechanism of Action

Phrixotoxin-2 selectively blocks A-type, transient voltage-gated potassium channels Kv4.2 and Kv4.3.[5][6] It exerts its inhibitory effect by altering the voltage-dependent gating properties of these channels.[2][3] The toxin binds near the S3 and S4 voltage-sensing domains, shifting the channel's activation and steady-state inactivation to more depolarized potentials.[4][5] This inhibition is fully reversible upon washout of the toxin.[1][3] Its high specificity for the Kv4 subfamily over Kv1, Kv2, and Kv3 channels makes it an excellent pharmacological probe for isolating and studying currents mediated by Kv4.2 and Kv4.3.[1][2][3]

Key Properties of Phrixotoxin-2



The essential chemical and physical properties of **Phrixotoxin-2** are summarized below.

| Property | Value | Reference(s) |
|-------------------|----------------------------------------------|--------------|
| Synonyms | PaTx2, к-TRTX-Ps1b | |
| Molecular Weight | 3921.7 Da | [1][2] |
| Molecular Formula | C169H259N49O43S8 | [1][7] |
| Amino Acid Length | 31 residues | [3][5] |
| Appearance | White lyophilized solid | [1][2] |
| Purity | >98% (as determined by HPLC) | [1] |
| Solubility | Soluble in water and aqueous/saline buffers. | [1][2][8] |
| Storage (solid) | Recommended at -20°C. | [9] |

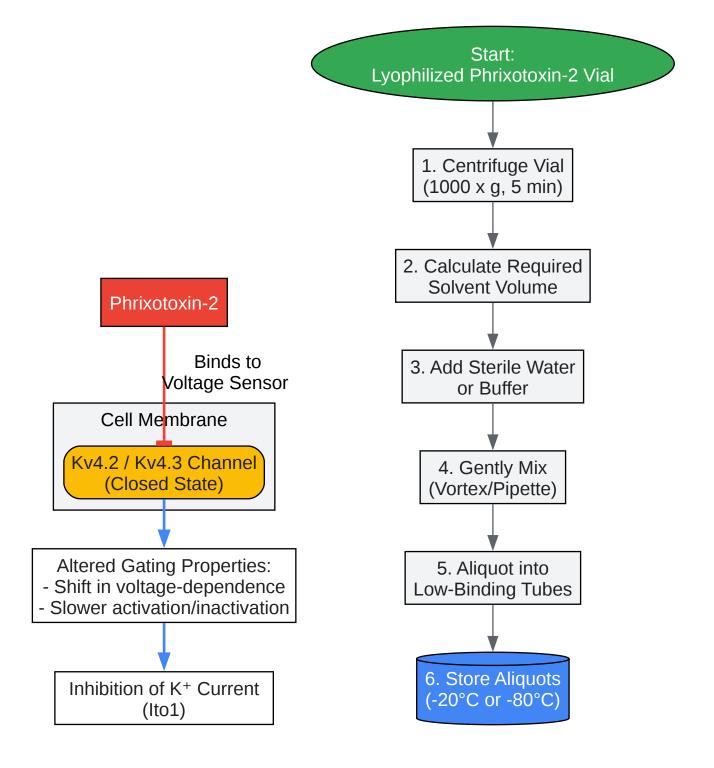
Biological Activity and Selectivity

Phrixotoxin-2 is highly potent, with reported IC₅₀ values in the nanomolar range for its target channels.

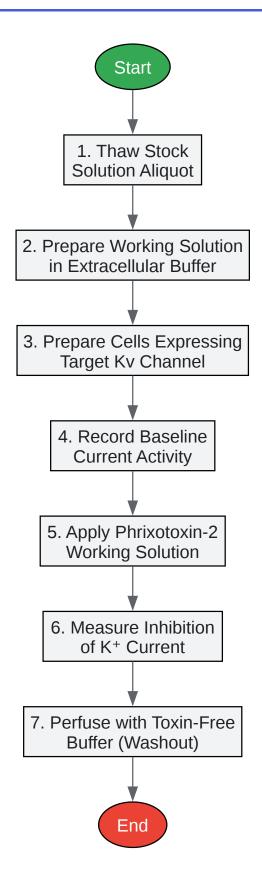
| Target Channel | IC ₅₀ Value | Reference(s) |
|----------------|------------------------|--------------|
| Kv4.2 | 5 - 34 nM | [3][4] |
| Kv4.3 | 71 nM | [2][3] |

The toxin displays minimal to no effect on Kv1, Kv2, and Kv3 channel subfamilies, demonstrating its high selectivity.[1][3] It is only slightly sensitive to Kv4.1, with a maximal block of 20% at a concentration of 300 nM.[1][2][3]









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